molecular formula C16H14FN3S B5530283 N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

Cat. No.: B5530283
M. Wt: 299.4 g/mol
InChI Key: SLYUYNMBDHBAQI-UHFFFAOYSA-N
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Description

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is unique due to the presence of both a fluorinated phenyl group and a pyridine ring, which can impart distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-10-5-6-18-15(7-10)20-16-19-14(9-21-16)12-3-4-13(17)11(2)8-12/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYUYNMBDHBAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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